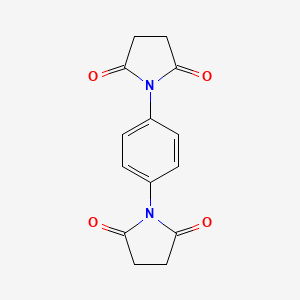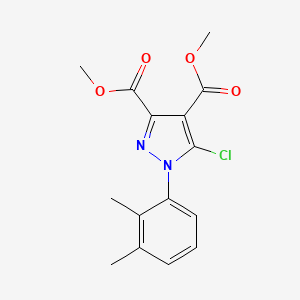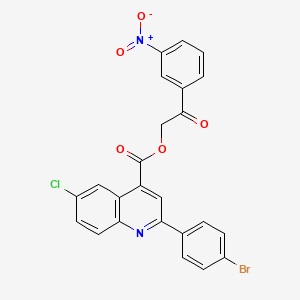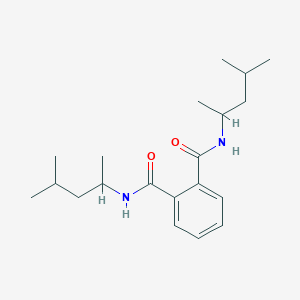![molecular formula C13H17ClN4O2S B12047838 4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B12047838.png)
4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(methylthio)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide, AldrichCPR, is a synthetic organic compound It is characterized by its pyrimidine core, which is substituted with a chloro group at the 4-position, a methylthio group at the 2-position, and a carboxamide group at the 5-position The carboxamide group is further substituted with a 3-(2-oxopyrrolidin-1-yl)propyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro and Methylthio Groups: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus oxychloride. The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrimidine derivative with an appropriate amine under amide bond-forming conditions.
Attachment of the 3-(2-oxopyrrolidin-1-yl)propyl Moiety: This step involves the reaction of the carboxamide with 3-(2-oxopyrrolidin-1-yl)propylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
4-Chloro-2-(methylthio)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core and its substituents can interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine-5-carboxamide: Lacks the 3-(2-oxopyrrolidin-1-yl)propyl moiety.
2-(Methylthio)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide: Lacks the chloro group.
4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide: Lacks the methylthio group.
Uniqueness
The presence of all three substituents (chloro, methylthio, and 3-(2-oxopyrrolidin-1-yl)propyl) in 4-Chloro-2-(methylthio)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide imparts unique chemical and biological properties, making it distinct from similar compounds.
属性
分子式 |
C13H17ClN4O2S |
|---|---|
分子量 |
328.82 g/mol |
IUPAC 名称 |
4-chloro-2-methylsulfanyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H17ClN4O2S/c1-21-13-16-8-9(11(14)17-13)12(20)15-5-3-7-18-6-2-4-10(18)19/h8H,2-7H2,1H3,(H,15,20) |
InChI 键 |
KILPQHNXSCOFBZ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=C(C(=N1)Cl)C(=O)NCCCN2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12047758.png)
![(5Z)-3-Cyclopentyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12047764.png)

![N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12047778.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12047799.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047808.png)



![3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12047831.png)


